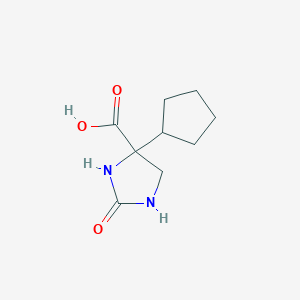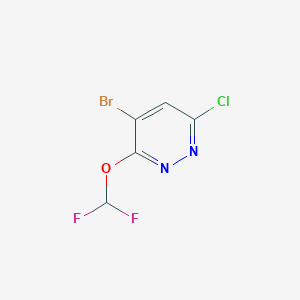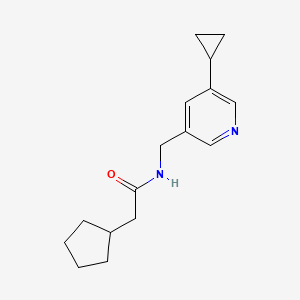
2-cyclopentyl-N-((5-cyclopropylpyridin-3-yl)methyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The introduction of "2-cyclopentyl-N-((5-cyclopropylpyridin-3-yl)methyl)acetamide" involves understanding its potential place within chemical research, focusing on cyclopentyl and cyclopropyl groups' roles in medicinal chemistry and organic synthesis. These structural motifs are prevalent in compounds with significant biological activity and offer unique challenges and opportunities in synthesis and chemical property manipulation.
Synthesis Analysis
The synthesis of related cyclopentyl and cyclopropyl compounds often involves multi-step organic reactions, including cycloadditions, functional group transformations, and stereocontrolled synthesis. For example, the enantio- and diastereoselective synthesis of a cyclopentyl-containing compound as a key intermediate was achieved using enzyme-catalyzed asymmetric hydrolysis (Norimine et al., 1998). Similar strategies may apply to the synthesis of "2-cyclopentyl-N-((5-cyclopropylpyridin-3-yl)methyl)acetamide," focusing on achieving desired stereochemistry and functional group incorporation.
Molecular Structure Analysis
The molecular structure of compounds containing cyclopentyl and cyclopropyl groups is crucial for their chemical behavior and biological activity. Techniques such as X-ray crystallography, NMR spectroscopy, and computational modeling are employed to elucidate structural details. A detailed analysis of molecular interactions, such as hydrogen bonding, stacking, and halogen bonding, in a structurally related compound, was demonstrated (Gouda et al., 2022).
Chemical Reactions and Properties
Cyclopentyl and cyclopropyl groups influence the chemical reactivity of compounds through their ring strain and conformational preferences. Studies on related compounds have shown a variety of chemical reactions, including cycloadditions, nucleophilic substitutions, and radical cyclizations, as ways to construct and modify these ring systems. For instance, the regioselectivity of reactions involving cyanothioacetamide with acetylcyclopentanone highlights the influence of ring strain on chemical reactivity (Dotsenko et al., 2012).
properties
IUPAC Name |
2-cyclopentyl-N-[(5-cyclopropylpyridin-3-yl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O/c19-16(8-12-3-1-2-4-12)18-10-13-7-15(11-17-9-13)14-5-6-14/h7,9,11-12,14H,1-6,8,10H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWPPCLZNIJSZPK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CC(=O)NCC2=CC(=CN=C2)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-cyclopentyl-N-[(5-cyclopropylpyridin-3-yl)methyl]acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Methyl-1-[(2,4,5-trichlorophenyl)sulfonyl]piperidine](/img/structure/B2489484.png)


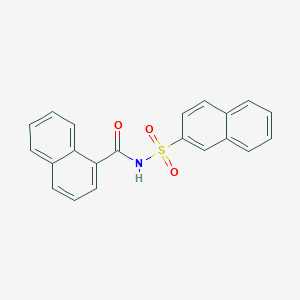

![6-chloro-N-[1-(thiophen-2-yl)ethyl]pyridine-3-carboxamide](/img/structure/B2489493.png)

![3-(4-bromophenyl)-3-hydroxy-1-(2-methoxyphenyl)-3,5,6,7,8,9-hexahydro-2H-imidazo[1,2-a]azepin-1-ium bromide](/img/structure/B2489495.png)
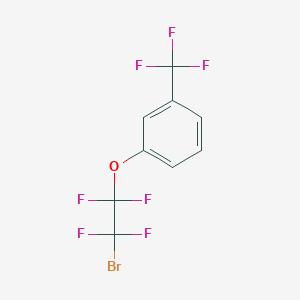
![2-(4-oxo-3,4-dihydroquinazolin-3-yl)-N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}acetamide](/img/structure/B2489498.png)
